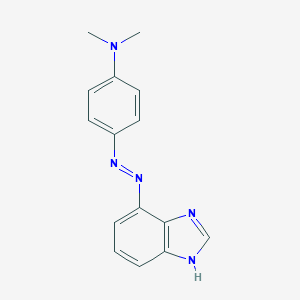
Oleyl erucate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyl erucate is a fatty acid ester that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. It is a clear, colorless liquid that is derived from oleyl alcohol and erucic acid. Oleyl erucate is also used in the pharmaceutical industry as a solvent and carrier for drugs. In recent years, there has been an increasing interest in the scientific research application of oleyl erucate due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of oleyl erucate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate cellular signaling pathways. Oleyl erucate has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Oleyl erucate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Oleyl erucate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, oleyl erucate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oleyl erucate in lab experiments is that it is a relatively safe and non-toxic compound. It is also readily available and relatively inexpensive. However, one limitation of using oleyl erucate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental systems.
Orientations Futures
There are several future directions for research on oleyl erucate. One area of interest is its potential use in the treatment of skin disorders. Further studies are needed to determine the optimal formulation and dosage for topical application. Another area of interest is its potential use in the treatment of cancer. Studies have shown that oleyl erucate has anti-cancer properties, but more research is needed to determine its efficacy and safety in humans. Additionally, further studies are needed to determine the mechanism of action of oleyl erucate and to identify potential drug targets for its therapeutic use.
Méthodes De Synthèse
Oleyl erucate can be synthesized through the esterification of oleyl alcohol and erucic acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to promote the formation of the ester bond. The resulting product is then purified through distillation or chromatography to remove any impurities.
Applications De Recherche Scientifique
Oleyl erucate has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Oleyl erucate has also been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis.
Propriétés
Numéro CAS |
17673-56-2 |
|---|---|
Nom du produit |
Oleyl erucate |
Formule moléculaire |
C40H76O2 |
Poids moléculaire |
589 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
Clé InChI |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Autres numéros CAS |
17673-56-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



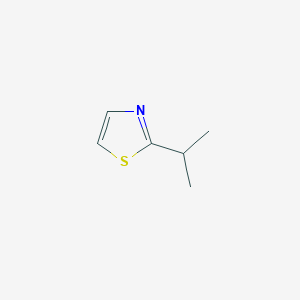
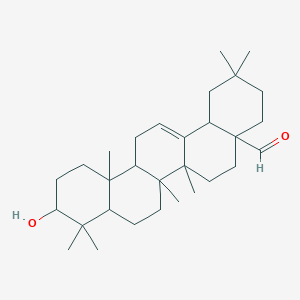
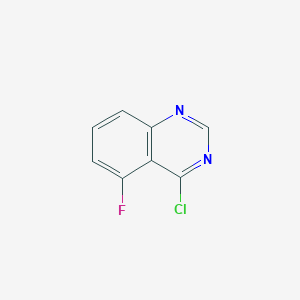
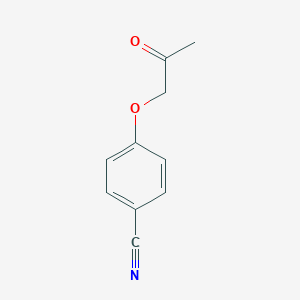
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
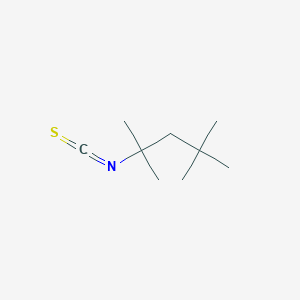
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
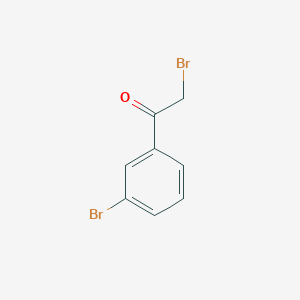
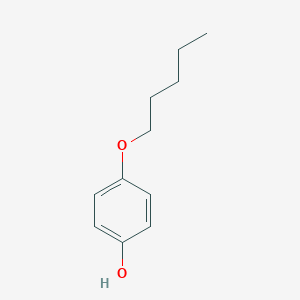
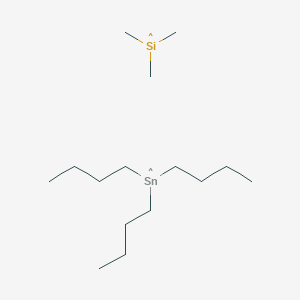
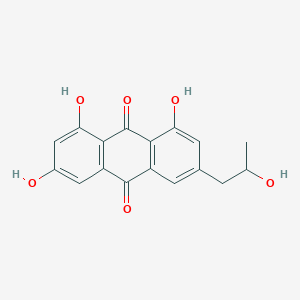
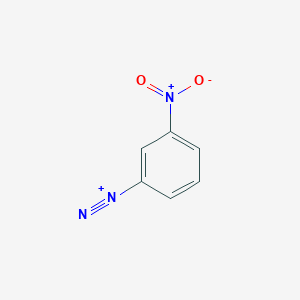
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
